3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol
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Overview
Description
3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol is a heterocyclic compound that features a pyran ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) are used under mild conditions to introduce halogen atoms.
Major Products Formed
Oxidation: Pyridine derivatives with various functional groups.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated pyrano[2,3-b]pyridine derivatives.
Scientific Research Applications
3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-pyran: A simpler analog with a pyran ring but lacking the pyridine moiety.
2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine: A closely related compound with similar structural features.
Uniqueness
3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol is unique due to the presence of both pyran and pyridine rings, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
122262-39-9 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridin-4-ol |
InChI |
InChI=1S/C10H13NO2/c1-10(2)6-8(12)7-4-3-5-11-9(7)13-10/h3-5,8,12H,6H2,1-2H3 |
InChI Key |
QXIISJQHSCJLRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)N=CC=C2)O)C |
Origin of Product |
United States |
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